molecular formula C6H11NO2 B14606571 (Dimethylamino)methyl prop-2-enoate CAS No. 58194-18-6

(Dimethylamino)methyl prop-2-enoate

Cat. No.: B14606571
CAS No.: 58194-18-6
M. Wt: 129.16 g/mol
InChI Key: VMEZXMFPKOMWHR-UHFFFAOYSA-N
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Description

(Dimethylamino)methyl prop-2-enoate is an organic compound known for its versatile applications in various fields of science and industry. It is a clear, colorless to slightly yellowish liquid with a pungent amine-like odor. This compound is miscible with water and reacts with bases, hydrolyzing rapidly to acrylic acid and dimethylaminoethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Dimethylamino)methyl prop-2-enoate typically involves the esterification of acrylic acid with dimethylaminoethanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: On an industrial scale, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed and heated to the desired temperature. The product is then distilled to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: (Dimethylamino)methyl prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Dimethylamino)methyl prop-2-enoate involves its interaction with various molecular targets and pathways. It acts as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: (Dimethylamino)methyl prop-2-enoate is unique due to its combination of the dimethylamino group and the prop-2-enoate moiety. This combination imparts unique reactivity and properties, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

CAS No.

58194-18-6

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

(dimethylamino)methyl prop-2-enoate

InChI

InChI=1S/C6H11NO2/c1-4-6(8)9-5-7(2)3/h4H,1,5H2,2-3H3

InChI Key

VMEZXMFPKOMWHR-UHFFFAOYSA-N

Canonical SMILES

CN(C)COC(=O)C=C

Origin of Product

United States

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